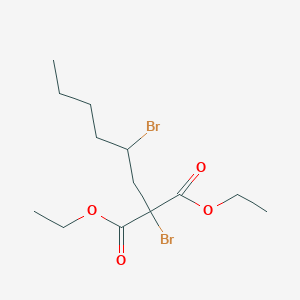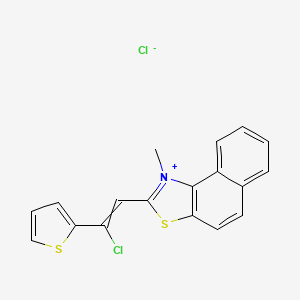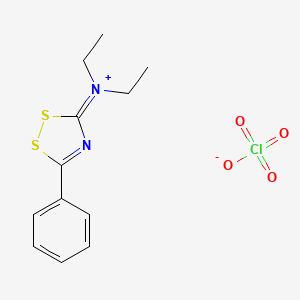![molecular formula C13H13IN2S B14495749 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione CAS No. 65533-99-5](/img/structure/B14495749.png)
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of azepinoquinazolines, which are characterized by a fused ring system containing nitrogen atoms. The presence of iodine and sulfur in its structure further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and thionyl chloride to form the corresponding sulfonamide anhydride.
Condensation Reaction: The sulfonamide anhydride is then condensed with caprolactam to yield the desired azepinoquinazoline compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Azides, nitriles.
Scientific Research Applications
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a bronchodilator and anti-asthmatic agent has been explored, showing promising results in preclinical studies
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the iodine and thione groups, making it less reactive in certain chemical transformations.
6,7,8,9,10,12-Hexahydro-azepino[2,1-b]quinazolin-12-one: An analogue of vasicine with potent bronchodilatory and anti-asthmatic properties.
Uniqueness
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione stands out due to the presence of both iodine and thione groups, which enhance its reactivity and potential for diverse chemical and biological applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
65533-99-5 |
|---|---|
Molecular Formula |
C13H13IN2S |
Molecular Weight |
356.23 g/mol |
IUPAC Name |
2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-12-thione |
InChI |
InChI=1S/C13H13IN2S/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
InChI Key |
XDWKTTSANTYKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)I)C(=S)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
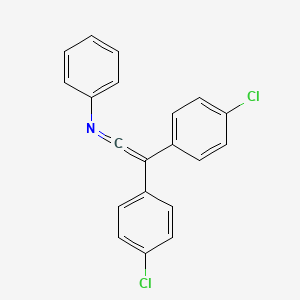
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
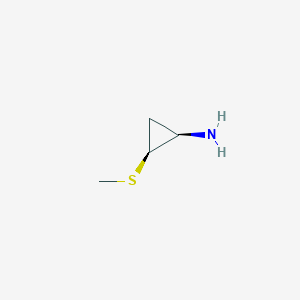
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)




